molecular formula C8H11N3OS B8569011 Piperazin-1-yl-thiazol-2-yl-methanone

Piperazin-1-yl-thiazol-2-yl-methanone

Cat. No. B8569011
M. Wt: 197.26 g/mol
InChI Key: JZBNWJPFEZAUHS-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

A solution of compound 7a (3.8 g, 0.013 mol) and K2CO3 (3.5 g, 0.026 mol) in MeOH (40 mL) and water (10 mL), was stirred for 4 h. The solid was collected by filtration and the solvent evaporated in vacuo to give compound 7b (6.12 g). MS m/z (M+H+) 198.1.
Name
compound 7a
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([N:5]1[CH2:10][CH2:9][N:8]([C:11]([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[O:12])[CH2:7][CH2:6]1)=O.C([O-])([O-])=O.[K+].[K+]>CO.O>[N:8]1([C:11]([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[O:12])[CH2:7][CH2:6][NH:5][CH2:10][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
compound 7a
Quantity
3.8 g
Type
reactant
Smiles
FC(C(=O)N1CCN(CC1)C(=O)C=1SC=CN1)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C(=O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g
YIELD: CALCULATEDPERCENTYIELD 238.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.